Highest Estrogenic Activity Among 17 Benzophenone Derivatives in MCF-7 Cell Proliferation Assay
In a head-to-head comparative study of 17 benzophenone derivatives, 2,4,4'-trihydroxybenzophenone (2.4.4'-triOH-BP) exhibited the highest estrogenic activity in the human breast cancer MCF-7 cell proliferation assay, ranking above 2,3',4,4'-tetrahydroxybenzophenone, 4,4'-dihydroxybenzophenone, 2,2',4,4'-tetrahydroxybenzophenone, 4-hydroxybenzophenone, and 2,4-dihydroxybenzophenone [1]. The activity order was explicitly reported as 2,4,4'-triOH-BP > 2,3',4,4'-tetrahydroxybenzophenone > 4,4'-dihydroxybenzophenone > 2,2',4,4'-tetrahydroxybenzophenone > 4-hydroxybenzophenone > 2,4-dihydroxybenzophenone, with benzophenone itself showing negligible activity [1].
| Evidence Dimension | Estrogenic activity rank order |
|---|---|
| Target Compound Data | Rank 1 (highest activity) |
| Comparator Or Baseline | 2,4-Dihydroxybenzophenone: Rank 6; 4,4'-Dihydroxybenzophenone: Rank 3; 2,2',4,4'-Tetrahydroxybenzophenone: Rank 4 |
| Quantified Difference | Target compound demonstrates the highest relative estrogenic potency among all 17 derivatives tested |
| Conditions | Human breast cancer MCF-7 cell proliferation assay; hormone-responsive reporter assay |
Why This Matters
Procurement of 2,4,4'-trihydroxybenzophenone is essential for studies requiring the most potent estrogenic benzophenone reference compound, as substitution with lower-activity analogs would significantly underestimate endocrine disruption potential.
- [1] Suzuki T, et al. Estrogenic and antiandrogenic activities of 17 benzophenone derivatives used as UV stabilizers and sunscreens. Toxicol Appl Pharmacol. 2005 Feb 15;203(1):9-17. View Source
